Spatial Vector: 3,5- vs. 3,4-Disubstitution
The target compound possesses a 1,3,5-trisubstituted benzene geometry with dimethylsulfamoyl at C3, methyl at C5, and carboxylic acid at C1, producing a defined vector orientation distinct from all other positional isomers . In contrast, the 3-(dimethylsulfamoyl)-4-methylbenzoic acid isomer (CAS 926248-01-3) positions the methyl group adjacent to the carboxylic acid in a 1,3,4-trisubstituted pattern, altering the three-dimensional projection of substituents relative to the acid anchor point . This structural divergence is critical in FBDD, where fragment growing and linking strategies depend on precise vector alignment with target protein binding pockets [1].
| Evidence Dimension | Substitution pattern and spatial vector orientation |
|---|---|
| Target Compound Data | 1,3,5-trisubstituted benzene: C1-COOH, C3-SO₂N(CH₃)₂, C5-CH₃; meta arrangement between sulfamoyl and methyl groups |
| Comparator Or Baseline | 3-(Dimethylsulfamoyl)-4-methylbenzoic acid (CAS 926248-01-3): 1,3,4-trisubstituted benzene; methyl adjacent to carboxylic acid |
| Quantified Difference | Qualitative spatial vector divergence; distinct three-dimensional pharmacophore projection |
| Conditions | Structural analysis by InChI and canonical SMILES comparison |
Why This Matters
Incorrect positional isomer selection in FBDD leads to erroneous SAR interpretation and potential project failure.
- [1] Kiss GN, Fells JI, Gupte R, et al. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. J Med Chem. 2014;57(16):7136–7140. doi:10.1021/jm5007116. View Source
